HIF-1α Transcriptional Activity
In a HIF-1-responsive firefly luciferase reporter assay (5×HRE-Luc), C-31 increased transcriptional activity by approximately 2.5-fold compared to untreated control cells [1]. This level of activation is comparable to that of its regioisomer C-30 (also ~2.5-fold) and significantly superior to the ortho-substituted analog C-29, which showed only a 0.78-fold increase [1].
| Evidence Dimension | HIF-1α transcriptional activity (fold change vs. control) |
|---|---|
| Target Compound Data | ~2.5-fold increase |
| Comparator Or Baseline | C-29 (ortho-substituted analog): ~0.78-fold increase; C-30 (meta-substituted analog): ~2.5-fold increase |
| Quantified Difference | C-31 provides a 2.5-fold activation, whereas C-29 is only 0.78-fold active; C-30 exhibits similar potency |
| Conditions | 5×HRE-Luc reporter assay in C2C12 cells |
Why This Matters
This data confirms that C-31 is a bona fide HIF-1α activator with a specific structural requirement, distinguishing it from inactive or weakly active analogs like C-29 and providing a clear potency benchmark for experimental design.
- [1] Liu C, Han J, Marcelina O, et al. Discovery of Salidroside-Derivated Glycoside Analogues as Novel Angiogenesis Agents to Treat Diabetic Hind Limb Ischemia. *J Med Chem*. 2022;65(1):135-162. View Source
